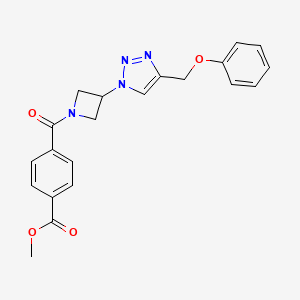

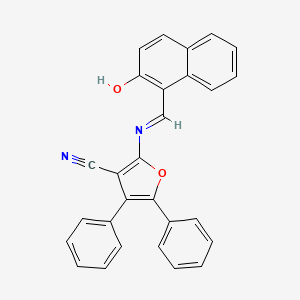

1-ethyl-7-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-ethyl-7-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide" is a structurally complex molecule that appears to be related to a class of compounds known for their antitumor properties. The 1,8-naphthyridine core is a common feature in molecules with cytotoxic activity, as seen in the series of 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids . These compounds have been shown to have moderate cytotoxic activity against various tumor cell lines, and modifications to this core structure have been explored to enhance their antitumor potential.

Synthesis Analysis

The synthesis of related 1,8-naphthyridine derivatives has been explored through various methods. For instance, the Pfitzinger-type condensation has been used to directly access 4-carboxy-1,8-naphthyridines, which are valuable ligands in the formation of metal complexes and can be tethered to semiconductor surfaces . This method involves the condensation of a synthon derived from 2-aminopyridine with a 2-acetylazaaromatic species, followed by acidification to yield the desired ligands. Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied or adapted for its production.

Molecular Structure Analysis

The molecular structure of 1,8-naphthyridine derivatives is crucial for their biological activity. The structure-activity relationships (SARs) of these compounds have been extensively studied, revealing that certain substitutions at specific positions can significantly influence cytotoxic activity . For example, the removal of a fluorine atom at the C-6 position and the introduction of an amino group at the C-5 position were found to have varying effects on cytotoxicity. Additionally, the presence of aminopyrrolidine derivatives at the C-7 position was associated with increased potency . These findings suggest that the molecular structure of the compound , with its specific substitutions, may confer significant biological activity.

Chemical Reactions Analysis

The chemical reactivity of 1,8-naphthyridine derivatives is influenced by their functional groups and substitution patterns. The carboxamide group, for instance, is a common feature in these molecules and is known to participate in the formation of hydrogen bonds, which can be critical for binding to biological targets . The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines involves the reaction of a quinoline dione with primary amines, leading to a series of compounds with potent cytotoxicity . This suggests that the carboxamide group in the compound of interest may play a significant role in its chemical reactivity and biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,8-naphthyridine derivatives, such as solubility, are important for their pharmacological profile. For example, the trans-3-methoxy-4-methylaminopyrrolidinyl derivative (27l) was noted for its potent cytotoxic activity and high water solubility . These properties are essential for the bioavailability and therapeutic efficacy of antitumor agents. While the specific properties of the compound are not provided, it can be inferred that its solubility and stability would be critical factors for its potential use as an antitumor agent.

科学的研究の応用

Antibacterial Agents

Research into pyridonecarboxylic acids and their derivatives has shown the potential for antibacterial activity. A study by Egawa et al. (1984) on compounds with similar naphthyridine structures highlighted their synthesis and evaluation for antibacterial properties. The research found certain analogs to exhibit significant activity, suggesting that derivatives of the compound could be explored for antibacterial uses (Egawa et al., 1984).

Antiproliferative Activity

Wójcicka and Becan (2015) synthesized new 2,7-naphthyridine derivatives and screened them for antiproliferative activity against human tumor cell lines. Their work indicates that the chemical structure similar to the compound of interest has the potential for anticancer drug development (Wójcicka & Becan, 2015).

Cytotoxic Activity

Deady et al. explored carboxamide derivatives of benzo[b][1,6]naphthyridines for cytotoxic activity. Their research demonstrated that certain derivatives possess potent cytotoxic properties against leukemia and carcinoma cell lines, indicating the potential of such structures in cancer treatment (Deady et al., 2003).

Organic Synthesis and Ligand Design

Zong, Zhou, and Thummel (2008) discussed the synthesis of 4-carboxy-1,8-naphthyridines through Pfitzinger-type chemistry, highlighting the utility of the naphthyridine core in ligand design for metal complexes. This research underscores the compound's relevance in developing ligands for various applications, including catalysis and materials science (Zong, Zhou, & Thummel, 2008).

Synthesis of Novel Derivatives

Plisson and Chenault (2001) described the conversion of a naphthyridine precursor into substituted pyrimido[4,5-b] and [5,4-c][1,8]naphthyridines. This work illustrates the chemical versatility of the naphthyridine scaffold in synthesizing novel heterocyclic compounds, which could have various pharmaceutical and material applications (Plisson & Chenault, 2001).

特性

IUPAC Name |

1-ethyl-7-methyl-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-oxo-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O3/c1-4-26-11-14(17(27)13-8-7-12(2)22-19(13)26)20(28)21-10-16-23-18(24-29-16)15-6-5-9-25(15)3/h5-9,11H,4,10H2,1-3H3,(H,21,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONQUBUCXOPHGGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NCC3=NC(=NO3)C4=CC=CN4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-7-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Benzyl-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2532472.png)

![2-Thiopheneethanamine, N-[(2S)-1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl]-, hydrochloride](/img/structure/B2532476.png)

![4-[(1,3-Benzoxazol-2-ylamino)methyl]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2532477.png)

![rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpyrrolidine-3-carboxylic acid](/img/no-structure.png)

![5-oxo-N-phenyl-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2532485.png)

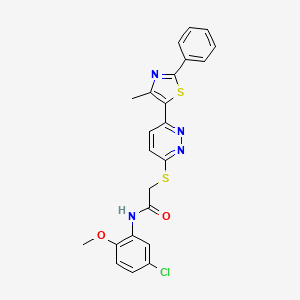

![1-(4-Phenylpiperazin-1-yl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2532486.png)

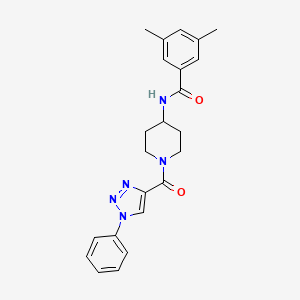

![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-nitrobenzoate](/img/structure/B2532487.png)

![1,7-dimethyl-3-phenethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2532491.png)